1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-
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Overview
Description
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of fluorinated intermediates and methylthio substituents, followed by cyclization reactions to form the desired pyrrolopyridine structure . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as catalytic processes and continuous flow chemistry .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical signaling pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- can be compared with other similar compounds in the pyrrolopyridine family:
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but with an iodine substituent, which may confer different reactivity and biological activity.
5-Fluoro-1H-pyrrolo[3,2-b]pyridine: Another related compound with a different substitution pattern, which can affect its chemical properties and applications.
Properties
CAS No. |
145934-91-4 |
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Molecular Formula |
C9H9FN2S |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9FN2S/c1-5-8(13-2)7-3-6(10)4-11-9(7)12-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
GGAJNQYNONSYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC(=C2)F)SC |
Origin of Product |
United States |
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